
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is a heterocyclic organic compound with the molecular formula C4H4ClFO3. It is a derivative of 1,3-dioxolan-2-one, featuring chlorine, fluorine, and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one typically involves the chlorination and fluorination of 1,3-dioxolan-2-one derivatives. One common method includes the reaction of 4,5-dimethyl-1,3-dioxolan-2-one with chlorine or sulfuryl chloride to form 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, followed by fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: The compound can undergo allylic rearrangement to form other dioxolan-2-one derivatives
Common Reagents and Conditions:
Chlorination: Chlorine or sulfuryl chloride.
Fluorination: Potassium fluoride under severe conditions.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired product.
Major Products:
Substitution Products: Various substituted dioxolan-2-one derivatives.
Oxidation/Reduction Products: Different oxidation states of the compound.
Rearrangement Products: 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways specific to its application. For instance, in lithium-ion batteries, it enables the formation of a stable solid electrolyte interphase (SEI) layer, which improves battery performance . In medicinal chemistry, it acts as a modifying agent to enhance the pharmacokinetic properties of drugs .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate used in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.
4-Fluoro-1,3-dioxolan-2-one: Used as an electrolyte additive in lithium-ion batteries.
1,3-Dioxolan-2-one:
Uniqueness: 4-Chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as advanced battery technologies and pharmaceutical development .
Eigenschaften
Molekularformel |
C4H4ClFO3 |
|---|---|
Molekulargewicht |
154.52 g/mol |
IUPAC-Name |
4-chloro-5-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4ClFO3/c1-4(5)2(6)8-3(7)9-4/h2H,1H3 |
InChI-Schlüssel |
OXXIZWHRUMPOCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)O1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


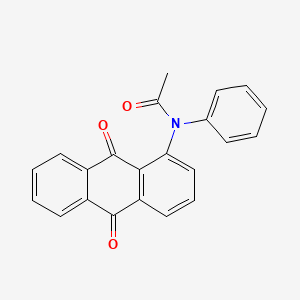
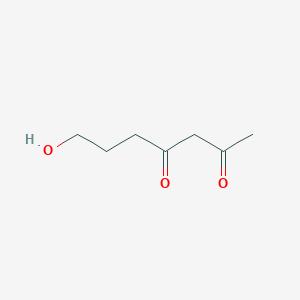

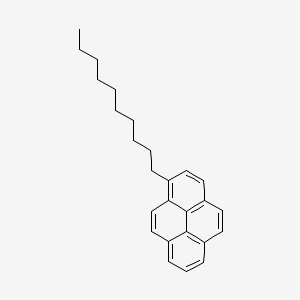

![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)

![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
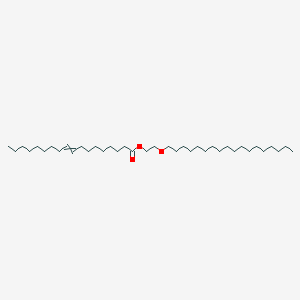
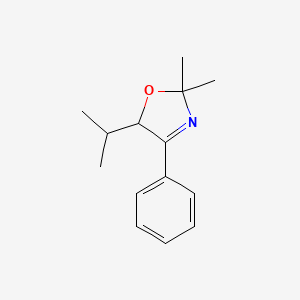
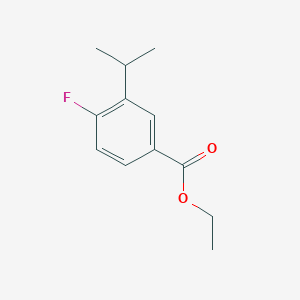
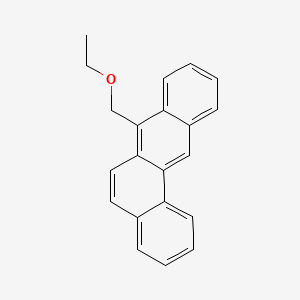
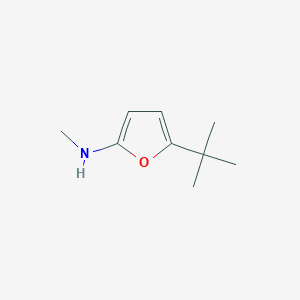
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
